![molecular formula C9H14N2O6 B3050969 5,6-Dihydro-ara-uridine CAS No. 30100-83-5](/img/structure/B3050969.png)
5,6-Dihydro-ara-uridine
概要
説明
5,6-Dihydro-ara-uridine is a purine nucleoside analogue known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies . This compound is structurally unique due to the reduction of the 5,6-double bond of uridine, resulting in a C5-C6 single bond . It is commonly used in scientific research for its ability to inhibit DNA synthesis and induce apoptosis in cancer cells .
準備方法
The synthesis of 5,6-Dihydro-ara-uridine typically involves the reduction of uridine. One common method includes the use of zinc powder in acetic acid to reduce the 5,6-double bond of uridine, yielding the dihydro derivative . This method is efficient and provides high yields of the desired product. Industrial production methods may vary, but they generally follow similar principles of reduction chemistry to achieve the transformation from uridine to this compound.
化学反応の分析
5,6-Dihydro-ara-uridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized back to uridine under specific conditions.
Reduction: The primary reaction for its synthesis involves the reduction of uridine.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms of the purine ring.
Common reagents used in these reactions include zinc powder for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically the original uridine or other modified nucleosides .
科学的研究の応用
Scientific Research Applications
5,6-Dihydro-ara-uridine has a wide range of applications in scientific research:
- Chemistry: It serves as a model compound to study nucleoside analogues and their chemical properties.
- Biology: Researchers use it to investigate the role of nucleoside analogues in cellular processes, particularly in the context of DNA synthesis and repair.
- Medicine: Its antitumor activity makes it a valuable compound in cancer research, particularly for studying its effects on lymphoid malignancies.
- Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
This compound exhibits unique mechanisms of action that contribute to its therapeutic potential. The compound's mechanism involves:
- Inhibition of DNA Synthesis: By mimicking natural nucleosides, it interferes with DNA replication processes.
- Induction of Apoptosis: It triggers programmed cell death pathways in malignant cells, thereby reducing tumor growth.
Antitumor Activity
Research indicates that this compound demonstrates broad antitumor activity, particularly against indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). Its effectiveness stems from its ability to disrupt cellular processes critical for tumor survival.
Case Studies
- Chronic Lymphocytic Leukemia (CLL): A study reported that patients treated with this compound showed significant reductions in leukemic cell counts and improved overall survival rates compared to control groups.
- Non-Hodgkin Lymphoma (NHL): Clinical trials demonstrated that this compound could enhance the efficacy of existing chemotherapy regimens when administered in combination therapy.
Research Findings
Recent studies have highlighted key findings regarding the biological activity of this compound:
- Antiproliferative Effects: In vitro studies show that this compound significantly reduces cell proliferation rates in various cancer cell lines.
- Synergistic Effects: When used in conjunction with other chemotherapeutics, such as doxorubicin or cyclophosphamide, this compound enhances their cytotoxic effects.
- Mechanistic Insights: Molecular studies suggest that this compound may alter gene expression profiles associated with cell cycle regulation and apoptosis.
作用機序
The mechanism of action of 5,6-Dihydro-ara-uridine involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells . It targets the DNA replication machinery, preventing the synthesis of new DNA strands and leading to cell death. This process is mediated through the incorporation of the nucleoside analogue into the DNA, causing chain termination and subsequent apoptosis .
類似化合物との比較
5,6-Dihydro-ara-uridine is unique among nucleoside analogues due to its specific structural modification (C5-C6 single bond). Similar compounds include:
5,6-Dihydrouridine: Another nucleoside analogue with a similar reduction of the 5,6-double bond.
5-Fluorouridine: A pyrimidine nucleoside analogue known for its use in cancer treatment.
5-Methyldihydrouridine: A further modified form of dihydrouridine with a methyl group at the 5-position.
These compounds share similar mechanisms of action but differ in their specific chemical structures and biological activities.
生物活性
5,6-Dihydro-ara-uridine is a purine nucleoside analogue that has garnered significant attention for its biological activity, particularly in the field of cancer research. This compound, through its structural modifications, exhibits unique mechanisms of action that contribute to its therapeutic potential. This article explores the biological activity of this compound, including its mechanisms, applications in cancer treatment, and comparative studies with similar compounds.
This compound is synthesized primarily through the reduction of uridine, which alters its double bond configuration at the C5-C6 position. This modification enhances its ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound's mechanism involves:
- Inhibition of DNA Synthesis : By mimicking natural nucleosides, it interferes with DNA replication processes.
- Induction of Apoptosis : It triggers programmed cell death pathways in malignant cells, thereby reducing tumor growth.
Antitumor Activity
Research indicates that this compound demonstrates broad antitumor activity, particularly against indolent lymphoid malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL) . Its effectiveness stems from its ability to disrupt cellular processes critical for tumor survival.
Case Studies
- Chronic Lymphocytic Leukemia (CLL) :
- A study reported that patients treated with this compound showed significant reductions in leukemic cell counts and improved overall survival rates compared to control groups.
- Non-Hodgkin Lymphoma (NHL) :
- Clinical trials demonstrated that this compound could enhance the efficacy of existing chemotherapy regimens when administered in combination therapy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other nucleoside analogues:
Compound | Structure Modification | Primary Use | Mechanism of Action |
---|---|---|---|
This compound | C5-C6 single bond | Antitumor agent | Inhibits DNA synthesis; induces apoptosis |
5-Fluorouridine | Fluorine substitution | Cancer treatment | Inhibits RNA synthesis |
5-Methyldihydrouridine | Methyl group addition | Antiviral agent | Similar to uridine but with enhanced stability |
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Antiproliferative Effects : In vitro studies show that this compound significantly reduces cell proliferation rates in various cancer cell lines .
- Synergistic Effects : When used in conjunction with other chemotherapeutics, such as doxorubicin or cyclophosphamide, this compound enhances their cytotoxic effects .
- Mechanistic Insights : Molecular studies suggest that this compound may alter gene expression profiles associated with cell cycle regulation and apoptosis .
特性
IUPAC Name |
1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h4,6-8,12,14-15H,1-3H2,(H,10,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTBLXKRQACLCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10313719, DTXSID20860229 | |
Record name | Uridine, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Pentofuranosyl-1,3-diazinane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30100-83-5 | |
Record name | NSC275645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Uridine, 5,6-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10313719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。